molecular formula C10H20N2 B1428084 N-[(piperidin-4-yl)methyl]cyclobutanamine CAS No. 1249193-85-8

N-[(piperidin-4-yl)methyl]cyclobutanamine

Cat. No.: B1428084
CAS No.: 1249193-85-8
M. Wt: 168.28 g/mol
InChI Key: VDQCFVFTXKLECG-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]cyclobutanamine is a bicyclic amine comprising a piperidine ring linked via a methylene bridge to a cyclobutane moiety. This structure confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry, particularly for central nervous system (CNS) targets. Piperidine derivatives are widely studied for their pharmacological activities, including opioid receptor modulation, while cyclobutane rings enhance rigidity and metabolic stability .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCFVFTXKLECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing N-[(piperidin-4-yl)methyl]cyclobutanamine involves the reductive amination of cyclobutanone with piperidine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

      Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

  • Nucleophilic Substitution: : Another approach involves the nucleophilic substitution of a halogenated cyclobutane derivative with piperidine. For example, cyclobutyl bromide can react with piperidine in the presence of a base such as potassium carbonate.

      Reaction Conditions: This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvent, catalyst, and reducing agent can be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[(piperidin-4-yl)methyl]cyclobutanamine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Major Products: Oxidation can lead to the formation of N-[(piperidin-4-yl)methyl]cyclobutanone or other oxidized derivatives.

  • Reduction: : The compound can be reduced, especially at the cyclobutane ring, using reducing agents like lithium aluminum hydride.

      Major Products: Reduction typically yields more saturated derivatives, such as N-[(piperidin-4-yl)methyl]cyclobutanol.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

      Common Reagents: Halogenated reagents like bromoalkanes or chloroalkanes are often used.

Scientific Research Applications

Chemistry

In chemistry, N-[(piperidin-4-yl)methyl]cyclobutanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying ring strain and conformational dynamics.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine moiety is known for bioactivity, making it a candidate for developing new therapeutic agents targeting neurological disorders, pain management, and other conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]cyclobutanamine in biological systems involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring can mimic natural neurotransmitters, allowing the compound to bind to and modulate the activity of specific receptors in the nervous system. This interaction can influence signaling pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Cyclobutanamine Derivatives

highlights cyclobutanamine analogs with varied substituents. Key examples include:

Compound Name Molecular Formula Key Substituents HRMS (Calculated) Synthesis Yield
N-(4-(Morpholinomethyl)benzyl)cyclobutanamine C₁₇H₂₅N₂O Morpholine, benzyl 261.1967 38%
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine C₁₂H₁₆NO₂ Benzodioxole 206.1181 33%
Target Compound C₁₀H₁₈N₂ Piperidine, cyclobutane Not reported Not reported
  • Its smaller size compared to 9q (morpholine-benzyl) may improve blood-brain barrier penetration .
  • Synthetic Challenges : Yields for cyclobutanamine derivatives in are low (33–38%), suggesting steric hindrance or reactivity limitations during synthesis.

Piperidine-Based Opioid Analogs ()

Fentanyl derivatives (e.g., para-methylfentanyl, thiophene fentanyl) share the piperidine core but feature bulky arylpropanamide groups. For example:

  • N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-methylfentanyl) : Incorporates a 4-methylphenyl and phenylethyl group, enhancing µ-opioid receptor affinity .
  • Key Difference : The target compound’s cyclobutane group replaces the arylpropanamide moiety, likely shifting pharmacological activity away from opioid pathways.

Piperidine Derivatives with Heterocycles ()

  • Example 14 () : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine contains a cyclopentyl and pyran group, increasing molecular weight (MW = 411) and complexity .
  • Fluorophenyl Piperidines () : Derivatives like 4-(4-fluorophenyl)piperidine exhibit electron-withdrawing substituents, improving metabolic stability but reducing flexibility compared to the cyclobutane group .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

  • Target Compound : Predicted logP (calculated) ~2.1 (piperidine: logP ~1.3; cyclobutane: logP ~0.7), suggesting moderate lipophilicity.
  • N-Methyl-4-(piperidin-1-yl)butan-1-amine () : Linear alkyl chain (MW = 170.3) increases flexibility but reduces rigidity compared to the cyclobutane .

Pharmacological Implications

  • Fentanyl Analogs : High µ-opioid receptor affinity due to arylpropanamide groups .

Biological Activity

N-[(piperidin-4-yl)methyl]cyclobutanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound has the molecular formula C10H20N2C_{10}H_{20}N_2 and features a cyclobutane ring substituted with a piperidine moiety. The structural uniqueness of this compound may contribute to its distinct biological activities compared to other piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies have indicated that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine ring is known for its role in modulating neurochemical pathways, which may suggest potential applications in treating neurological disorders.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular signaling pathways. For instance, it has been shown to affect ion channel activities, particularly potassium channels, which are crucial for maintaining cellular excitability and neurotransmission. The compound's ability to modulate these channels could be significant in developing treatments for conditions such as epilepsy or mood disorders.

1. Antidepressant Activity

A study exploring the antidepressant-like effects of various piperidine derivatives found that this compound exhibited significant activity in animal models. The results indicated a reduction in depressive-like behaviors, suggesting that the compound may enhance serotonergic and noradrenergic neurotransmission .

2. Anti-inflammatory Properties

Research has also indicated that derivatives with similar structures possess anti-inflammatory properties. For example, compounds structurally related to this compound have been shown to reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other related compounds is beneficial. Below is a summary table highlighting key findings from various studies:

Compound NameBiological ActivityReference
This compoundAntidepressant-like effects
Piperidine derivative APotent anti-inflammatory activity
Piperazine derivative BModulation of potassium channels
Thieno[2,3-d]pyrimidine derivativeInhibition of platelet aggregation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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